molecular formula C14H10BrN3O B4510122 N-1H-benzimidazol-6-yl-4-bromobenzamide

N-1H-benzimidazol-6-yl-4-bromobenzamide

Cat. No.: B4510122
M. Wt: 316.15 g/mol
InChI Key: LSOJJRDMMHFUDP-UHFFFAOYSA-N
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Description

N-1H-benzimidazol-6-yl-4-bromobenzamide is a useful research compound. Its molecular formula is C14H10BrN3O and its molecular weight is 316.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.00072 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(1H-benzimidazol-5-yl)-4-bromobenzamide is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR), which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Mode of Action

N-(1H-benzimidazol-5-yl)-4-bromobenzamide interacts with its target by binding to the IRE1 enzyme. This interaction leads to the activation of the enzyme, which then splices XBP1 mRNA to generate a potent transcriptional activator . The activation of XBP1 mRNA results in the upregulation of various genes that assist in protein folding, secretion, and degradation to restore normal cell function .

Biochemical Pathways

The compound primarily affects the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response related to the endoplasmic reticulum. When misfolded or unfolded proteins accumulate in the endoplasmic reticulum lumen, the UPR is activated to restore normal cell function .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties, as well as its bioavailability, are crucial factors that influence its therapeutic efficacy .

Result of Action

The activation of the UPR pathway by N-(1H-benzimidazol-5-yl)-4-bromobenzamide leads to the upregulation of various genes that assist in protein folding, secretion, and degradation. This helps to restore normal cell function and alleviate the stress associated with protein misfolding .

Future Directions

Benzimidazole derivatives have found numerous applications in organic synthesis . The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry . Therefore, future research could focus on developing new synthetic methodologies for benzimidazole derivatives and exploring their potential applications in various fields.

Biochemical Analysis

Biochemical Properties

Benzimidazole and its analogues exhibited numerous medicinal and pharmacological performances . They are appraised as the auspicious class of bioactive molecules which endorse diverse actions like antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic . The prominent metabolic pathways of benzimidazole derivatives were de-methylation, de-amination, de-oxidation and O-glucuronidation .

Cellular Effects

Benzimidazole derivatives recently attracted medicinal chemists in exploring their potential as anticancer agents . They have shown cytotoxicity against various cell lines . Moreover, benzimidazole motifs containing compounds exhibit a wide spectrum of biological properties such as antiviral, antibacterial, anticancer, antifungal, and anti-HIV activities .

Molecular Mechanism

The molecular mechanism of N-(1H-benzimidazol-5-yl)-4-bromobenzamide is not fully understood. Benzimidazole derivatives are known to interact with various enzymes and proteins. For instance, benzimidazole has been found to inhibit the enzyme Serine/threonine-protein kinase/endoribonuclease IRE1 .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives are known for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Benzimidazole derivatives have been used in various studies and have shown significant biological activity at different dosages .

Metabolic Pathways

Benzimidazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzimidazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzimidazole derivatives are known to interact with various cellular compartments and organelles .

Properties

IUPAC Name

N-(3H-benzimidazol-5-yl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-10-3-1-9(2-4-10)14(19)18-11-5-6-12-13(7-11)17-8-16-12/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOJJRDMMHFUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.